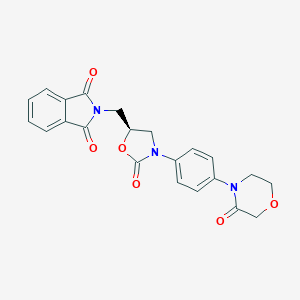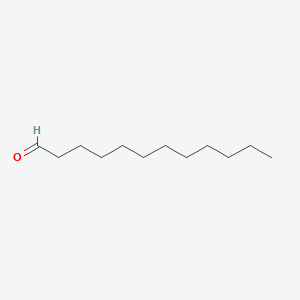
2-(2-Chloroethoxy)acetyl Chloride
描述
2-(2-Chloroethoxy)acetyl Chloride is a chemical compound with the molecular formula C4H6Cl2O2 and a molecular weight of 157.00 g/mol . It is a colorless to light yellow oil that is hygroscopic and moisture-sensitive . This compound is used in various chemical synthesis processes and has significant applications in organic chemistry.
准备方法
2-(2-Chloroethoxy)acetyl Chloride can be synthesized through several methods. One common synthetic route involves the reaction of ethylene chlorohydrin with ethylene oxide in the presence of a specific catalyst . This method is advantageous due to its high selectivity and low production of by-products. Another method involves the reaction of thionyl chloride with diethylene glycol, although this method is less industrially favorable due to the production of numerous by-products .
化学反应分析
2-(2-Chloroethoxy)acetyl Chloride undergoes various chemical reactions, primarily nucleophilic substitution reactions. In these reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of hydrogen chloride as a by-product . Common reagents used in these reactions include alcohols, amines, and thiols. The major products formed from these reactions depend on the nucleophile used. For example, reacting with an alcohol would produce an ester, while reacting with an amine would produce an amide .
科学研究应用
2-(2-Chloroethoxy)acetyl Chloride is widely used in scientific research, particularly in organic synthesis. It serves as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals . In the field of biology, it is used to modify biomolecules, aiding in the study of biological pathways and mechanisms. In the industrial sector, it is used in the production of specialty chemicals and intermediates .
作用机制
The mechanism of action of 2-(2-Chloroethoxy)acetyl Chloride involves its reactivity as an acylating agent. It reacts with nucleophiles to form acylated products, which can then participate in further chemical reactions. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction .
相似化合物的比较
2-(2-Chloroethoxy)acetyl Chloride can be compared to other acyl chlorides, such as acetyl chloride and benzoyl chloride. While all these compounds are acylating agents, this compound is unique due to its chloroethoxy group, which imparts different reactivity and selectivity in chemical reactions . Similar compounds include acetyl chloride (CH3COCl), benzoyl chloride (C6H5COCl), and propionyl chloride (C2H5COCl) .
属性
IUPAC Name |
2-(2-chloroethoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Cl2O2/c5-1-2-8-3-4(6)7/h1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSGMUHVJLAAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90597712 | |
| Record name | (2-Chloroethoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39229-33-9 | |
| Record name | 2-(2-Chloroethoxy)acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39229-33-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloroethoxy)acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90597712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


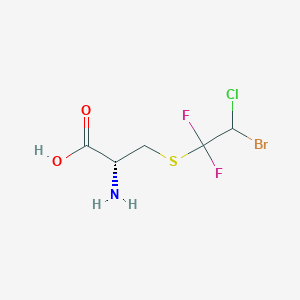
![2-[[2-[[4-Amino-2-[[6-amino-2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid](/img/structure/B139925.png)
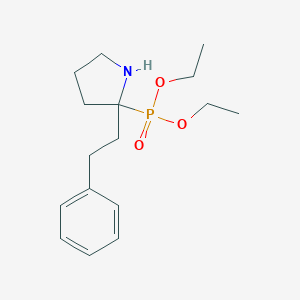


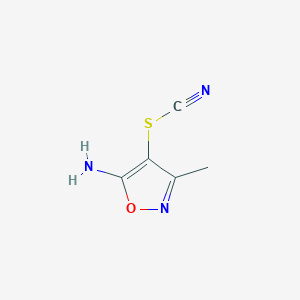

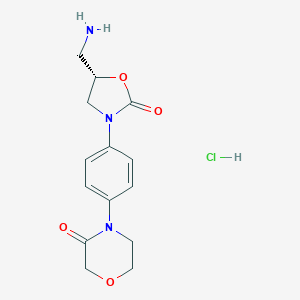
![1-Methyl-1H-benzo[d]imidazole-4,7-diol](/img/structure/B139943.png)


